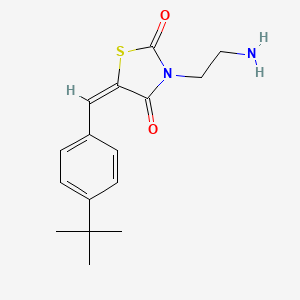

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione

Description

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of molecules. This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and an aminoethyl side chain. The tert-butyl group attached to the benzylidene moiety adds steric bulk, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name |

(5E)-3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRAAOIUYHVTNF-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the molecule in a more sustainable and scalable manner .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the benzylidene group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

(5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating metabolic disorders or inflammatory diseases.

Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

(5E)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione: Lacks the tert-butyl group, which may result in different steric and electronic properties.

(5E)-3-(2-aminoethyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione: Contains a methyl group instead of a tert-butyl group, leading to different reactivity and biological activity.

(5E)-3-(2-aminoethyl)-5-(4-ethylbenzylidene)-1,3-thiazolidine-2,4-dione: Features an ethyl group, which can influence the compound’s solubility and interaction with biological targets.

Uniqueness

The presence of the tert-butyl group in (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione imparts unique steric and electronic properties that can enhance its stability, reactivity, and potential biological activity compared to similar compounds .

Biological Activity

The compound (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 278.35 g/mol. The structure features a thiazolidine ring, which is critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on various arylidene-thiazolidine-2,4-dione derivatives demonstrated that these compounds possess varying degrees of activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentrations (MIC) for some derivatives ranged from 2 to 16 µg/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2a | 2 | Staphylococcus aureus |

| 2b | 8 | Escherichia coli |

| 2c | 4 | Bacillus subtilis |

| 6b | 16 | Pseudomonas aeruginosa |

| 8c | 8 | Candida albicans |

The data suggests that modifications to the thiazolidine structure can enhance antibacterial efficacy.

The mechanism by which thiazolidine derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specifically, compounds like this compound may inhibit enzymes critical for cell wall biosynthesis or act as inhibitors of bacterial protein synthesis.

Study on Antimicrobial Efficacy

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several thiazolidine derivatives and tested their antimicrobial activity against a panel of pathogens. Among these, the compound showed notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells. This selective action suggests potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. How can the synthetic yield of (5E)-3-(2-aminoethyl)-5-(4-tert-butylbenzylidene)thiazolidine-2,4-dione be optimized?

- Methodological Answer : The synthesis of thiazolidinedione derivatives typically involves condensation of a thiazolidinedione core with a substituted benzaldehyde. For example, analogous compounds were synthesized using ammonium acetate in acetic acid under reflux (e.g., 43–97% yields) . To optimize yield:

- Vary the molar ratio of reactants (e.g., 1:1 aldehyde-to-core ratio with excess ammonium acetate as a catalyst) .

- Test solvent systems (e.g., acetic acid for condensation, DMF for alkylation) and reaction temperatures (45–80°C) .

- Monitor reaction progress via TLC and purify using silica gel chromatography .

Q. What spectroscopic techniques are critical for confirming the E-configuration of the benzylidene group?

- Methodological Answer : The E-configuration of the exocyclic double bond is confirmed via:

- ¹H-NMR : Olefinic protons (H-C=C) in E-isomers typically resonate as singlets at δ 7.2–8.0 ppm with coupling constants (J) >12 Hz, distinguishing them from Z-isomers .

- ¹³C-NMR : Carbon chemical shifts for C=O groups (170–180 ppm) and benzylidene carbons (120–130 ppm) provide structural validation .

- MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer : For antimicrobial screening:

- Use agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Include positive controls (e.g., ciprofloxacin) and measure zones of inhibition or MIC (minimum inhibitory concentration) .

- Assess time-kill kinetics to determine bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with bacterial enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes critical to bacterial survival (e.g., DNA gyrase, enoyl-ACP reductase) .

- Docking Workflow :

- Prepare the ligand (optimize geometry using DFT) and receptor (retrieve PDB structure, e.g., 1KZN for DNA gyrase).

- Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding energy (ΔG) and hydrogen-bond interactions .

- Validation : Compare docking poses with known inhibitors (e.g., novobiocin) and validate via mutagenesis studies .

Q. How do electronic effects of substituents on the benzylidene ring influence bioactivity?

- Methodological Answer :

- SAR Study : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the para position of the benzylidene ring .

- Quantitative Analysis :

- Calculate Hammett constants (σ) to correlate substituent effects with bioactivity .

- Use DFT to map electrostatic potential surfaces and identify regions of electron density critical for target binding .

- Biological Testing : Compare IC₅₀/MIC values across derivatives to identify trends .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazolidinediones?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple studies and normalize variables (e.g., assay conditions, bacterial strains) .

- Structural Re-Evaluation : Re-examine NMR/MS data to confirm compound purity and configuration, as impurities or stereoisomers may skew results .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain divergent activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.